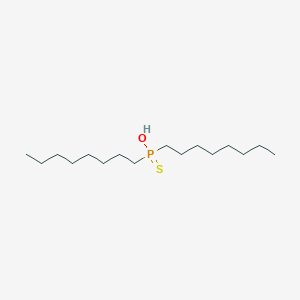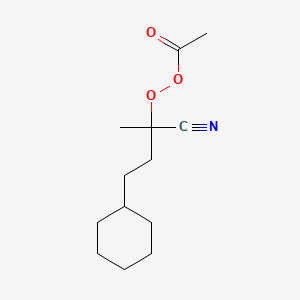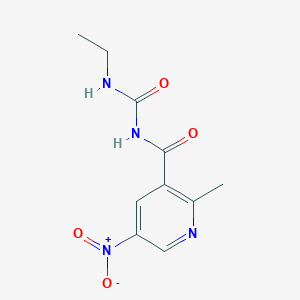
Dioctylthiophosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctylthiophosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to sulfur and two octyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioctylthiophosphinic acid can be synthesized through the reaction of phosphorus trichloride with octyl alcohol in the presence of a base, followed by the introduction of sulfur. The reaction typically involves the following steps:
Reaction of Phosphorus Trichloride with Octyl Alcohol: This step forms dioctylphosphinic chloride.
Introduction of Sulfur: Sulfur is introduced to convert dioctylphosphinic chloride to this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch Reactors: Used for the initial reaction of phosphorus trichloride with octyl alcohol.
Sulfur Introduction: Conducted in a separate reactor to ensure complete conversion to this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dioctylthiophosphinic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding phosphine.
Substitution: Can undergo substitution reactions where the octyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding phosphine.
Substitution Products: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Dioctylthiophosphinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the extraction and separation of metals, particularly in hydrometallurgy.
Wirkmechanismus
The mechanism of action of dioctylthiophosphinic acid involves its ability to form strong complexes with metal ions. This property is exploited in various applications, such as metal extraction and catalysis. The molecular targets include metal ions, and the pathways involved often include coordination and chelation processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctylphosphinic Acid: Similar in structure but lacks the sulfur atom.
Dioctylphosphoric Acid: Contains an oxygen atom instead of sulfur.
Dioctylphosphine Oxide: Contains a double-bonded oxygen atom.
Uniqueness
Dioctylthiophosphinic acid is unique due to the presence of the sulfur atom, which imparts distinct chemical properties such as higher affinity for certain metal ions and different reactivity patterns compared to its oxygen-containing analogs.
Eigenschaften
CAS-Nummer |
58566-60-2 |
|---|---|
Molekularformel |
C16H35OPS |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
hydroxy-dioctyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35OPS/c1-3-5-7-9-11-13-15-18(17,19)16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
CFYPKGFUEBPULG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCP(=S)(CCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)


![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)

![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)


![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)
